![molecular formula C32H40Cl5N7 B114580 N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride CAS No. 159277-19-7](/img/structure/B114580.png)
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride
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Overview
Description
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C32H40Cl5N7 and its molecular weight is 700 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, N,N-bis(2-chloroethyl)-4-(3-(5-(4-methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)propyl)-, hydrochloride, hydrate (1:3:3) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride, a compound with significant biological activity, is primarily recognized for its role as a fluorescent probe in molecular biology. Its structure allows it to bind to DNA, particularly in the minor groove, enhancing fluorescence and enabling various applications in research and diagnostics.
The compound's molecular formula is C32H37Cl2N7, with a molecular weight of approximately 590.59 g/mol. It is achiral and does not possess defined stereocenters. The chemical structure includes multiple functional groups that contribute to its biological activity, particularly the benzimidazole moieties which are known for their interaction with nucleic acids.
Property | Value |
---|---|
Molecular Formula | C32H37Cl2N7 |
Molecular Weight | 590.59 g/mol |
Stereochemistry | Achiral |
Optical Activity | None |
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exerts its biological effects primarily through binding to the minor groove of double-stranded DNA. This binding is preferentially to adenine-thymine rich regions, which enhances the compound's fluorescence properties upon interaction with DNA. This mechanism is crucial for applications in detecting apoptotic cells and studying cell cycle dynamics.
1. Fluorescence Microscopy and Cell Cycle Studies
The compound is extensively used in fluorescence microscopy for staining DNA in both living and fixed cells. It plays a vital role in identifying apoptotic cells and studying various phases of the cell cycle due to its ability to emit blue fluorescence upon binding to DNA .
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound's efficacy was evaluated using various assays, revealing significant cytotoxicity against multiple cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 0.39 ± 0.06 |
HCT116 | 0.46 ± 0.04 |
NCI-H460 | 3.79 |
3. DNA Binding Studies
The interaction of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline with calf thymus DNA (ctDNA) has been characterized using spectroscopic methods, confirming its binding affinity and specificity towards AT-rich sequences .
Case Studies
Case Study 1: Apoptosis Induction
In a study evaluating the apoptotic effects of this compound on MCF7 breast cancer cells, it was found that treatment led to increased levels of ROS and a decrease in mitochondrial membrane potential, indicating a shift towards apoptosis . Western blot analysis also showed upregulation of pro-apoptotic markers such as caspase 3.
Case Study 2: Cytotoxicity Assessment
A comparative assessment of cytotoxicity against various cancer cell lines demonstrated that N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exhibited lower IC50 values than standard chemotherapeutics, suggesting it may be a promising candidate for further development as an anticancer agent .
Scientific Research Applications
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. Its mechanism of action may involve the disruption of DNA synthesis or repair processes in cancer cells. The chloroethyl groups can undergo nucleophilic substitution reactions, which are critical for its cytotoxic effects on malignant cells.
DNA Staining
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline is utilized as a cell-permeable dye that binds to the minor groove of double-stranded DNA, emitting blue fluorescence upon binding. This property makes it particularly useful in molecular biology for:
- Identifying apoptotic cells
- Cell cycle studies
- Fluorescence microscopy .
Diagnostic Applications
The compound is also employed in diagnostic assays to identify cellular processes such as apoptosis and cell proliferation. Its ability to enhance fluorescence intensity upon binding to DNA allows researchers to visualize cellular dynamics effectively .
Synthesis and Mechanism of Action
The synthesis of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline involves several steps:
- Formation of Benzimidazole Core : This involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
- Substitution Reactions : Introducing functional groups such as ethoxyphenyl and methylpiperazinyl through various substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are used to obtain the final product in high purity .
The mechanism of action primarily involves binding to the minor groove of DNA, particularly in adenine-thymine rich regions, which enhances fluorescence intensity and enables visualization of DNA dynamics during replication and repair processes.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37Cl2N7.3ClH/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34;;;/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDBJRFRHMTGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Cl5N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166621 |
Source
|
Record name | MGB2 compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159277-19-7 |
Source
|
Record name | MGB2 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MGB2 compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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